molecular formula C10H9F3O3 B14025061 Methyl 3-methyl-4-(trifluoromethoxy)benzoate

Methyl 3-methyl-4-(trifluoromethoxy)benzoate

Cat. No.: B14025061
M. Wt: 234.17 g/mol
InChI Key: MCOBPJFKVFFJMZ-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-(trifluoromethoxy)benzoate: is an organic compound with the molecular formula C10H9F3O3 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the hydrogen atoms in the aromatic ring are substituted with a trifluoromethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methyl-4-(trifluoromethoxy)benzoate typically involves the esterification of 3-methyl-4-(trifluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-methyl-4-(trifluoromethoxy)benzoate can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products:

    Oxidation: 3-methyl-4-(trifluoromethoxy)benzoic acid.

    Reduction: 3-methyl-4-(trifluoromethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 3-methyl-4-(trifluoromethoxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique trifluoromethoxy group imparts distinct electronic properties, making it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study the effects of trifluoromethoxy groups on biological activity. It serves as a model compound for understanding the interactions of fluorinated molecules with biological systems.

Medicine: The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds. This compound can be used as a building block in the synthesis of potential drug candidates with improved pharmacokinetic properties.

Industry: In the industrial sector, this compound finds applications in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties make it a valuable component in the formulation of high-performance materials.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-4-(trifluoromethoxy)benzoate is primarily influenced by its trifluoromethoxy group. This group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of the target molecules, leading to the observed biological and chemical effects.

Comparison with Similar Compounds

  • Methyl 3-methoxy-4-(trifluoromethoxy)benzoate
  • Methyl 3-(trifluoromethoxy)benzoate
  • Methyl 4-(trifluoromethoxy)benzoate

Comparison: Methyl 3-methyl-4-(trifluoromethoxy)benzoate is unique due to the presence of both a methyl group and a trifluoromethoxy group on the aromatic ring. This combination of substituents imparts distinct electronic and steric properties, differentiating it from other similar compounds. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, while the methyl group influences its reactivity and interaction with other molecules.

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

methyl 3-methyl-4-(trifluoromethoxy)benzoate

InChI

InChI=1S/C10H9F3O3/c1-6-5-7(9(14)15-2)3-4-8(6)16-10(11,12)13/h3-5H,1-2H3

InChI Key

MCOBPJFKVFFJMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)OC(F)(F)F

Origin of Product

United States

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